Tenellin
Overview
Description
Mechanism of Action
Target of Action
Tenellin, a secondary metabolite produced by the entomopathogenic fungus Beauveria neobassiana , primarily targets Staphylococcus aureus . It exhibits potent antibiofilm activity, disrupting the formation of bacterial biofilms .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to inert or living surfaces. By disrupting this structure, this compound prevents the bacteria from establishing a protective environment, making them more susceptible to antimicrobial agents .
Biochemical Pathways
It’s known that this compound and its derivatives have varying antibiofilm and cytotoxic effects . This suggests that this compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that this compound is produced by the fermentation of beauveria neobassiana in a liquid medium
Result of Action
This compound demonstrates potent cytotoxic activity against all tested cell lines . This suggests that this compound may induce cell death or inhibit cell proliferation, leading to its cytotoxic effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is produced by Beauveria neobassiana, a fungus that thrives in various environments . The production of this compound may therefore be influenced by factors such as temperature, humidity, and nutrient availability. Additionally, this compound has been shown to chelate and sequester iron, which could benefit the producing fungus to compete for different niches .
Biochemical Analysis
Biochemical Properties
Tenellin plays a significant role in biochemical reactions, particularly in the context of its production by Beauveria bassiana. It interacts with several enzymes and proteins during its biosynthesis. The key enzyme involved in the production of this compound is the highly-reducing polyketide synthase (hr-PKS), which catalyzes the formation of the polyketide backbone . Additionally, this compound interacts with other biomolecules such as acyl-CoA and malonyl-CoA, which serve as substrates for the hr-PKS enzyme . These interactions are crucial for the proper assembly and modification of the this compound molecule.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated potent cytotoxic activity against several cell lines, indicating its potential to disrupt cellular processes and induce cell death . Additionally, this compound’s impact on cell signaling pathways can lead to alterations in gene expression, further influencing cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the formation of biofilms by Staphylococcus aureus, suggesting its role in disrupting bacterial communication and adhesion . Furthermore, this compound’s cytotoxic effects are likely mediated by its ability to interfere with critical cellular processes, such as DNA replication and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound’s cytotoxic activity may decrease over time due to degradation or metabolic inactivation . Additionally, the stability of this compound in different experimental conditions can impact its efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biosynthesis and degradation. The production of this compound involves the hr-PKS enzyme, which catalyzes the formation of the polyketide backbone . Additionally, this compound interacts with cofactors such as NADPH during its biosynthesis, which are essential for the reduction and modification of the polyketide structure . The metabolic pathways of this compound also include its degradation and inactivation, which can influence its biological activity and stability.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments. For example, this compound may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes . Understanding the transport and distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound’s localization in the nucleus may enable it to interact with DNA and influence gene expression . Additionally, this compound’s presence in the cytoplasm can allow it to interact with cytoplasmic proteins and enzymes, further modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenellin can be synthesized through the fermentation of Beauveria bassiana in a liquid medium . The process involves the use of preparative high-performance liquid chromatography (HPLC) for purification, resulting in the isolation of this compound and its derivatives . The fermentation conditions, including the medium composition and environmental factors, play a crucial role in the yield and purity of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is cultured in bioreactors under controlled conditions to optimize the production of this compound. The fermentation broth is then subjected to extraction and purification processes, such as HPLC, to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tenellin undergoes various chemical reactions, including chelation, oxidation, and complex formation. One of the notable reactions is the formation of an iron-tenellin complex, where this compound binds to iron ions in a 3:1 ratio .
Common Reagents and Conditions: The formation of the iron-tenellin complex typically involves the use of iron salts, such as ferric chloride, under controlled conditions . The reaction is facilitated by the presence of this compound and iron ions in the medium.
Major Products Formed: The primary product formed from the reaction of this compound with iron is the iron-tenellin complex. This complex plays a significant role in protecting the fungus from iron-mediated oxidative stress .
Scientific Research Applications
Tenellin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its iron-chelating properties and its ability to form stable complexes with metal ions . This makes it a valuable compound for research in coordination chemistry and metal ion sequestration.
Biology: In biological research, this compound is investigated for its role in iron homeostasis and its potential as a natural antioxidant . Its ability to chelate iron and prevent oxidative damage is of particular interest in studies related to cellular metabolism and stress responses.
Medicine: this compound’s cytotoxic and antimicrobial properties have been explored for potential therapeutic applications . It has shown promise in inhibiting biofilm formation by Staphylococcus aureus and exhibiting cytotoxic activity against various cell lines .
Industry: In the industrial sector, this compound is used as a natural pigment and as a bioactive compound in the development of biocontrol agents . Its production through fermentation makes it a sustainable and eco-friendly option for various applications.
Comparison with Similar Compounds
Bassianin: Similar to tenellin, bassianin is a yellow pigment produced by Beauveria species.
Leporin A: Another 2-pyridone compound, leporin A, is known for its toxicity to lepidopteran insect pests.
Uniqueness of this compound: this compound’s unique ability to form a stable iron complex and its role in iron homeostasis set it apart from other similar compounds. Its dual function as a pigment and a bioactive molecule with cytotoxic and antimicrobial properties further highlights its versatility and potential for diverse applications .
Properties
IUPAC Name |
3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFBSBOFKWHSL-UCFWAISOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-15-7 | |
Record name | Tenellin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TENELLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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